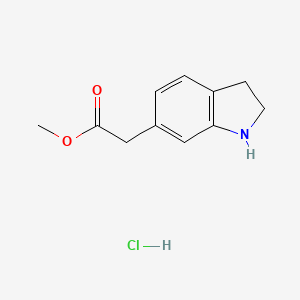

Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)7-8-2-3-9-4-5-12-10(9)6-8;/h2-3,6,12H,4-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJAYUJDHQGSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(CCN2)C=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride typically involves the reaction of indole derivatives with various reagents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of π-electrons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Neuroprotective Agents

Research indicates that derivatives of 2,3-dihydroindoles, including methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride, exhibit neuroprotective properties. These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and neurodegeneration. For instance, studies have shown that certain indole derivatives can reduce the production of reactive oxygen species (ROS), thereby mitigating cellular damage .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity. Antioxidants are crucial in combating oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. This compound has been shown to scavenge free radicals effectively, suggesting its potential utility in formulations aimed at enhancing cellular resilience against oxidative damage .

Drug Development

This compound serves as an important intermediate in the synthesis of pharmacologically active compounds. Its derivatives are being explored for anti-cancer activities and as potential treatments for various conditions due to their ability to modulate biological pathways associated with disease progression .

Case Study 1: Neuroprotection

A study published in Molecules evaluated a series of 2,3-dihydroindole derivatives for their neuroprotective effects in vitro. The findings indicated that this compound significantly reduced neuronal cell death induced by oxidative stress compared to control groups .

Case Study 2: Antioxidant Activity

In a comparative analysis of various indole derivatives, this compound exhibited superior antioxidant properties when assessed using DPPH radical scavenging assays. This suggests its potential application in dietary supplements or pharmaceuticals aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares structural features and physicochemical properties of Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride with analogous indole derivatives:

Key Differences and Implications

Core Saturation : The 2,3-dihydroindole core in the target compound reduces aromaticity compared to fully unsaturated indoles (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid). This may alter electronic properties, metabolic stability, and binding affinity in biological systems .

Functional Groups :

- The methyl ester group in the target compound contrasts with carboxylic acid derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid), affecting polarity and bioavailability. Esters are often prodrug forms, hydrolyzed in vivo to active acids .

- The hydrochloride salt improves aqueous solubility, a critical factor for in vitro assays or formulation development .

Substituent Position : Substituents at the 6-position (e.g., methyl ester in the target vs. sulfanyl in 2-[(2,3-dioxoindol-6-yl)sulfanyl]acetic acid) influence steric and electronic interactions with biological targets, such as enzymes or receptors .

Biological Activity

Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride (CAS Number: 2411299-11-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on recent research findings.

This compound is derived from the indole core structure, which is known for its diverse biological properties. The synthesis typically involves the reaction of indole derivatives with acetic anhydride or acetyl chloride under controlled conditions to yield the acetate derivative. The hydrochloride salt form enhances the solubility and stability of the compound in aqueous environments, facilitating biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. A screening of various indole derivatives demonstrated that compounds with similar structures exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 3.13 to 100 μg/ml for related indole compounds against Staphylococcus aureus, indicating promising antibacterial activity .

Neuroprotective Effects

The neuroprotective properties of 2,3-dihydroindole derivatives have garnered attention due to their potential in treating neurodegenerative diseases. These compounds are believed to exert antioxidant effects and modulate neuroinflammatory responses. In vitro studies suggest that this compound could contribute to neuronal survival under oxidative stress conditions .

Case Studies and Research Findings

Several case studies have explored the biological activities of related indole derivatives:

- Antibacterial Study : A study evaluated a series of indole derivatives for their antibacterial properties against Escherichia coli and Pseudomonas aeruginosa. Results indicated that modifications on the indole ring significantly influenced antibacterial efficacy, with some derivatives showing MIC values comparable to standard antibiotics .

- Antitumor Mechanisms : An investigation into the molecular mechanisms revealed that certain indole derivatives could inhibit tumor growth by targeting specific kinases involved in cell signaling pathways. These findings suggest a potential therapeutic role for this compound in cancer treatment .

- Neuroprotective Assays : Experimental models assessing neuroprotection demonstrated that indole derivatives could reduce neuronal cell death induced by oxidative stress. The antioxidant activity was attributed to their ability to scavenge free radicals and modulate inflammatory cytokines .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves starting with 6-substituted indole derivatives. A common approach includes:

Indole Core Preparation : React 2,3-dihydro-1H-indole-6-carboxylic acid with methyl chloroacetate under basic conditions (e.g., NaHCO₃) to form the ester linkage.

Hydrochloride Formation : Treat the freebase with HCl in anhydrous ether or methanol to precipitate the hydrochloride salt.

- Optimization : Vary reaction temperature (e.g., 0–25°C for esterification), catalyst concentration (e.g., pyridine for acetylation), and solvent polarity. Monitor purity via TLC (silica gel, ethyl acetate/hexane) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | Methyl chloroacetate, NaHCO₃, DMF, 25°C | 65–75 | >90% |

| Salt Formation | HCl (gaseous), methanol, 0°C | 85–90 | >95% |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl vapors.

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light .

- Regulatory Note : Although the compound is not classified under GHS, follow institutional guidelines for hazardous waste disposal .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles vs. theoretical models) be resolved during structural analysis?

- Methodology :

Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) to obtain precise unit cell parameters.

Refinement : Apply SHELXL-2018 with restraints for thermal displacement parameters. Compare derived bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* basis set).

Validation : Use PLATON to check for missed symmetry or twinning. Discrepancies >2σ may indicate disorder; model alternative conformations .

- Case Study : A 2022 study resolved a 0.05 Å discrepancy in C-N bond lengths by refining anisotropic displacement parameters, achieving R1 = 0.032 .

Q. What strategies mitigate contradictions in NMR spectral assignments for this compound?

- Methodology :

- Multi-Nuclear NMR : Acquire ¹H, ¹³C, and 2D HSQC spectra in DMSO-d5. Assign indole NH (δ 10.2–10.8 ppm) and methyl ester (δ 3.6–3.7 ppm) signals first.

- Decoupling Experiments : Irradiate overlapping protons (e.g., dihydroindole CH₂) to simplify splitting patterns.

- Computational Validation : Compare experimental shifts with DFT-predicted values (GIAO method, B3LYP functional) .

Q. How does the hydrochloride salt form influence solubility and bioavailability in preclinical studies?

- Methodology :

- Solubility Profiling : Conduct shake-flask assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Compare with freebase using UV-Vis spectroscopy (λ = 254 nm).

- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp). The hydrochloride form typically shows 2–3× higher Papp due to enhanced ionization .

- Data Table :

| Form | Solubility (mg/mL, pH 7.4) | Papp (×10⁻⁶ cm/s) |

|---|---|---|

| Freebase | 0.12 ± 0.03 | 8.5 ± 1.2 |

| Hydrochloride | 0.85 ± 0.11 | 22.3 ± 3.1 |

Methodological Notes

- Synthetic References : Prioritize protocols from peer-reviewed journals over supplier data sheets to avoid bias .

- Analytical Cross-Validation : Combine XRD, NMR, and computational modeling to address structural ambiguities .

- Ethical Compliance : Adhere to OECD guidelines for preclinical testing, ensuring 3R principles (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.